Tetrabutylphosphonium cation is a pale orange solid with the formula [N(C4H9)4]Br3. It is a salt of the lipophilic tetrabutylammonium cation and the linear tribromide anion. The salt is sometimes used as a reagent used in organic synthesis as a conveniently weighable, solid source of bromine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TC-O 9311 is an agonist of the orphan G protein-coupled receptor GPR139 (EC50 = 39 nM in a calcium mobilization assay). It is selective for GPR139 over a panel of 90 additional targets. TC-O 9311 (1 μM) inhibits cell death induced by 1-methyl-4-phenylpyridinium (MPP+), but not 6-hydroxydopamine (6-OHDA;), in primary dopaminergic midbrain neurons. TC-O9311 is a potent GPR139 agonist (EC50 = 39 nM in CHO-K1 cells expressing human GPR139).
TCO-C3-PEG3-C3-amine is is a simple PEG derivative containing a TCO moiety and a free amine. This reagent can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) with the TCO moiety through a stable amide bond in the presence of of activators (e.g. EDC, or DCC). Hydrophilic PEG spacer improves water solubility.
TCN 201 is a selective antagonist of NMDA receptors containing the NR2A subunit (pIC50s = 6.8 and <4.3 for human recombinant NR2A and NR2B, respectively). It has been shown to bind to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 binding domains, thereby reducing glycine signal transduction and inhibiting NMDA receptor function. Selective NMDA receptor antagonist TCN-201 is a selective antagonist of NMDA receptors containing the NR2A subunit. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner.
TCO-NHS ester is an amine-reactive reagent containing the TCO moiety and a NHS ester. This reagent can be used to modify an amine-containing molecules. The specially formulated crystalline producty enables easy handling andan extended shelf life. TCO-NHS Ester is supplied as single axial (major) diastereomer.
TCO-PEG4-acid is a non-activated PEG derivative containing a TCO moiety and a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media and this reagent can be used to derivatize amine-containing molecules through a stable amide bond in the presence of activators (e.g. EDC, or HATU) .